Pteroic Acid

Beschreibung

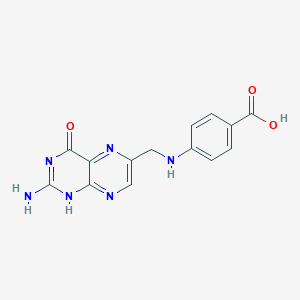

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAQINSXLLMRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152279 | |

| Record name | Pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-24-4 | |

| Record name | Pteroic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pteroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pteroic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pteroic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pteroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PTEROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8258W48TBZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymology and Metabolic Pathways Involving Pteroic Acid

Folate Biosynthesis Pathway and Pteroic Acid's Position

This compound is a key intermediate in the folate biosynthesis pathway. ontosight.ai This pathway is essential for the de novo synthesis of folates in many microorganisms and plants. ebi.ac.ukebi.ac.uk Folates are crucial for various metabolic processes, including the synthesis of nucleic acids (DNA and RNA) and certain amino acids. nih.govoaepublish.com The core structure of folic acid consists of a pteridine (B1203161) ring, a para-aminobenzoic acid (pABA) moiety, and one or more glutamate (B1630785) residues. oaepublish.comebi.ac.uk this compound itself is composed of the pteridine ring linked to pABA. ontosight.ai

The biosynthesis of folates begins with precursors that ultimately form 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). oaepublish.com In a critical step, the enzyme dihydropteroate (B1496061) synthase (DHPS) catalyzes the condensation of DHPPP with pABA to form 7,8-dihydropteroate, a reduced form of this compound. nih.govpnas.org This dihydropteroate is then glutamylated by dihydrofolate synthase (DHFS) to produce dihydrofolate (DHF). oup.com DHF is subsequently reduced to tetrahydrofolate (THF), the active coenzyme form. oup.com

Because mammals cannot synthesize folates de novo and must obtain them from their diet, the folate biosynthesis pathway, and specifically the enzyme DHPS, is a well-established target for antimicrobial drugs like sulfonamides. ebi.ac.ukpatsnap.com

Dihydropteroate Synthase (DHPS) Activity and this compound Formation

Dihydropteroate synthase (DHPS) is a pivotal enzyme in the folate biosynthetic pathway, responsible for the formation of 7,8-dihydropteroate, the direct precursor to this compound. ebi.ac.ukpnas.org This enzyme catalyzes the condensation reaction between 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA). nih.govpnas.org The product of this reaction, 7,8-dihydropteroate, is subsequently oxidized to this compound or more commonly, directly utilized in the next step of folate synthesis.

The catalytic mechanism of DHPS has been a subject of extensive research. It is generally accepted that the reaction proceeds in an ordered manner, where DHPPP binds to the enzyme first, followed by pABA. rcsb.org The binding of DHPPP induces a conformational change in two flexible loops in the active site, creating a binding pocket for pABA. rcsb.orgnih.gov

There is evidence supporting an SN1-like reaction mechanism. nih.govresearchgate.net In this proposed mechanism, the pyrophosphate group is first eliminated from DHPPP, forming a resonance-stabilized cationic pterin (B48896) intermediate (DHP+). nih.govresearchgate.net This intermediate is stabilized within the pterin-binding pocket of the enzyme. Subsequently, the amino group of pABA performs a nucleophilic attack on the C9 carbon of the DHP+ intermediate, leading to the formation of 7,8-dihydropteroate and the release of pyrophosphate. rcsb.orgnih.gov A magnesium ion (Mg2+) plays a crucial role in this process by helping to order the active site loops and stabilize the leaving pyrophosphate group. nih.govresearchgate.net

X-ray crystallography has provided significant insights into the structure of DHPS and its interaction with substrates and products. The enzyme typically has a classic (β/α)8 TIM barrel structure. nih.gov The active site is located at the C-terminal end of this barrel. nih.gov

Crystal structures of DHPS from various organisms, including Bacillus anthracis and Escherichia coli, have been solved in complex with the product analog this compound. nih.govrcsb.orgnih.gov These structures have been instrumental in delineating the binding sites for both the pterin moiety and the pABA moiety. nih.gov The pterin-binding site is highly conserved across different bacterial species. nih.gov The binding of this compound reveals key interactions with specific amino acid residues in the active site. For instance, in B. anthracis DHPS, the binding of this compound helps to rigidify a lysine (B10760008) residue (Lys220), which in turn provides a platform for the binding of the pABA substrate. nih.gov

Table 1: Key Structural Features of DHPS-Pteroic Acid Complexes

| Feature | Description |

| Overall Fold | (β/α)8 TIM barrel nih.gov |

| Active Site Location | At the C-terminal end of the TIM barrel nih.gov |

| Pterin Binding Site | Highly conserved among bacterial species nih.gov |

| pABA Binding Site | Less conserved than the pterin binding site |

| Key Residues | Interactions with specific amino acids stabilize the bound ligand nih.gov |

| Conformational Changes | Ligand binding induces changes in flexible active site loops rcsb.org |

The essential role of DHPS in microbial folate synthesis makes it a prime target for antimicrobial agents. ebi.ac.uknih.gov The most well-known inhibitors are the sulfonamides, which are structural analogs of the substrate pABA. patsnap.com They act as competitive inhibitors, binding to the pABA-binding pocket of DHPS and preventing the synthesis of dihydropteroate. pnas.orgpatsnap.com

In addition to pABA analogs, there is growing interest in developing inhibitors that target the pterin-binding site. nih.govresearchgate.net This strategy is attractive because the pterin-binding site is more conserved than the pABA-binding site, suggesting that such inhibitors could have broad-spectrum activity and potentially overcome sulfonamide resistance. nih.gov

Structural Biology of DHPS-Pteroic Acid Complexes

Enzymatic Degradation of Folic Acid to this compound

This compound can also be formed through the enzymatic degradation of folic acid. google.comgoogle.com This process involves the cleavage of the glutamate moiety from the folic acid molecule. Several enzymes, including carboxypeptidases, are capable of catalyzing this reaction. google.comgoogle.com This degradation can occur in various organisms, including bacteria. microbiologyresearch.org For example, some Pseudomonas species isolated from soil can convert folic acid to this compound. microbiologyresearch.org

Carboxypeptidase G (CPG) is a class of zinc-dependent exopeptidases that hydrolyze the C-terminal glutamate from folic acid and its analogs. nih.goviucr.org Several types of CPG have been identified, including CPG2 from Pseudomonas sp. strain RS-16. nih.gov

The crystal structure of CPG2 reveals that it is a dimer, with each subunit containing a catalytic domain and a smaller domain that forms the dimer interface. nih.goviucr.org The active site of the catalytic domain contains two zinc ions that are essential for its enzymatic activity. nih.gov These zinc ions are bridged by an aspartic acid residue and a hydroxyl ion. nih.gov The proposed mechanism of peptide cleavage involves this bridging hydroxyl ion acting as the primary nucleophile to attack the peptide bond. nih.gov

Some bacteria, such as Variovorax sp. F1, have been found to possess CPG activity that rapidly degrades folic acid to this compound. nih.govresearchgate.net In addition to CPG, this bacterium also has a pterin deaminase that can further metabolize the resulting this compound. nih.govresearchgate.net

Pterin Deaminase Involvement

Pterin deaminase (EC 3.5.4.11) is an enzyme that plays a role in the catabolism of pteridine compounds, including this compound. google.comwikipedia.org This enzyme catalyzes the hydrolytic deamination of the pterin ring, converting 2-amino-4-hydroxypteridines into their 2,4-dihydroxy (lumazine) counterparts with the release of ammonia. google.comwikipedia.org In some microorganisms, pterin deaminase can act on folic acid and this compound. google.comresearchgate.net For instance, in Variovorax sp. F1, a soil bacterium, pterin deaminase is one of two key enzymes in the folic acid degradation pathway. researchgate.netnih.gov It deaminates both folic acid and this compound to deaminofolic acid (DFA) and deaminothis compound (DPA), respectively. researchgate.netnih.govnih.gov This deamination reaction represents a significant route of folic acid breakdown in this organism. researchgate.netnih.gov Pterin deaminases have been identified in various microorganisms, including bacteria like Alcaligenes metalcaligenes and fungi from the genera Aspergillus, Mucor, Rhizopus, and Penicillium. google.comnih.gov

This compound Metabolism and Intermediates

The metabolic fate of this compound is centered around its dihydro form, 7,8-dihydrothis compound, a direct precursor to dihydrofolate. The processes involving pteridine-containing compounds are vital for the synthesis of essential cofactors.

Formation of 7,8-Dihydrothis compound

The synthesis of 7,8-dihydrothis compound is a critical step in the de novo folate biosynthesis pathway found in many microorganisms and plants. This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS) (EC 2.5.1.15). umaryland.eduecmdb.ca DHPS facilitates the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). umaryland.eduecmdb.ca This enzymatic step is notably absent in mammals, who must obtain folates from their diet, making DHPS a key target for sulfonamide antimicrobial drugs. hmdb.ca In organisms like Escherichia coli, the dihydro form of this compound is required for the subsequent synthesis of folate, as the oxidized form cannot be utilized for this purpose. nih.gov

Pteridine-Containing Compound Metabolic Processes

Pteridine-containing compounds, such as this compound, are integral to a wide range of metabolic reactions. ebi.ac.ukpombase.orgjax.org These processes encompass the chemical reactions and pathways involving any compound that contains the pteridine ring structure. ebi.ac.ukpombase.orgjax.org This includes not only the biosynthesis of folates but also their catabolism. ontosight.aiebi.ac.uk The metabolic network ensures the supply of reduced pterins, which are the biochemically active forms essential for one-carbon transfers in the synthesis of nucleotides and certain amino acids. nih.gov The breakdown of these compounds is equally important for maintaining cellular homeostasis and preventing the accumulation of potentially toxic intermediates. ontosight.ai

Comparative Enzymology Across Organisms

The distribution and characteristics of enzymes involved in this compound metabolism vary significantly between different domains of life, highlighting distinct evolutionary strategies for folate acquisition and synthesis.

Enzyme Distribution in Microbial Cells and Mammalian Tissues

A key distinction in folate metabolism between most microbial cells and mammalian tissues lies in the initial stages of the pathway. Microorganisms and plants typically possess the enzymatic machinery for the de novo synthesis of 7,8-dihydrothis compound, including dihydropteroate synthase. oaepublish.com In contrast, mammals lack this pathway and are therefore dependent on dietary sources of folate. oaepublish.com Mammals do, however, possess enzymes for the interconversion and utilization of folates, such as dihydrofolate reductase, which reduces dihydrofolate to the active tetrahydrofolate. oaepublish.com

On the other hand, enzymes that hydrolyze folic acid to this compound and glutamic acid, such as carboxypeptidases, are found in both microbial cells and mammalian tissues. nih.govjst.go.jp High activities of such folate-hydrolyzing enzymes have been detected in the protozoan Crithidia fasciculata, the fungus Neurospora crassa, and in rat liver, with lower levels of activity widely distributed in other microbes and mammalian tissues. nih.govjst.go.jp Pterin deaminase activity has also been reported in both bacteria and rat liver. google.comwikipedia.org

Folate Metabolism in Specific Microorganisms (e.g., Escherichia coli, Variovorax sp. F1)

Escherichia coli : This well-studied bacterium is capable of de novo folate synthesis. researchgate.net It can synthesize p-aminobenzoic acid (pABA) from chorismate and subsequently incorporate it into 7,8-dihydrothis compound. researchgate.net While E. coli cannot import intact folic acid, it has a salvage pathway for a breakdown product, p-aminobenzoyl-glutamate (PABA-glu). researchgate.netresearchgate.netbiorxiv.org This compound is transported into the cell by the AbgT transporter and then cleaved by a carboxypeptidase into pABA and glutamate, with the pABA then entering the folate synthesis pathway. researchgate.netbiorxiv.org Research has shown that E. coli cannot reduce oxidized pterins, meaning that only the dihydro forms of pterin precursors can be used for folate synthesis. nih.gov

Variovorax sp. F1 : This soil bacterium demonstrates a folic acid degradation pathway. It rapidly hydrolyzes folic acid into this compound and glutamate, a reaction catalyzed by the enzyme carboxypeptidase G (CPG). researchgate.netnih.govresearchgate.netdntb.gov.ua Subsequently, both folic acid and this compound can be deaminated by pterin deaminase, leading to the formation of deaminofolic acid and deaminothis compound. researchgate.netnih.govnih.gov This two-enzyme system provides a comprehensive mechanism for the breakdown of folic acid in this organism, with this compound acting as a key intermediate. researchgate.netnih.gov

Synthesis and Derivatization of Pteroic Acid for Research Applications

Chemical Synthesis Methodologies

The chemical synthesis of pteroic acid provides a controlled and versatile approach to obtaining this important compound and its analogs. These methods are crucial for producing this compound with specific modifications for research purposes.

Condensation Reactions for this compound Preparation

A primary method for synthesizing this compound involves the condensation of a pteridine (B1203161) precursor with a p-aminobenzoic acid (PABA) derivative. One established method utilizes the reaction of 2,4,5-triamino-6-hydroxypyrimidine sulfate, trichloroacetone, and p-aminobenzoic acid. google.com This reaction proceeds through the formation of a crude product that is subsequently refined to yield this compound. google.com Another approach involves the condensation of 2-amino-3-cyano-5-chloromethylpyrazine with appropriately substituted thiols to create 10-thia analogs of this compound. nih.gov Similarly, the condensation product of reductone with methyl p-aminobenzoate can be reacted with 2:4:5-triamino-6-hydroxypyrimidine to form this compound. royalsocietypublishing.org

To facilitate condensation reactions and improve solubility, this compound can be converted to N¹⁰-trifluoroacetylthis compound. researchgate.net This derivative is synthesized by reacting this compound with trifluoroacetic anhydride (B1165640). researchgate.netsigmaaldrich.com The resulting protected compound can then be condensed with other molecules, such as oligo-γ-L-glutamic acid tert-butyl esters, through a mixed anhydride reaction. researchgate.net

Improved Synthetic Routes and Efficiency

Efforts to enhance the efficiency of this compound synthesis have focused on optimizing reaction conditions and raw material accessibility. A method starting from triaminopyrimidine sulfate, trichloroacetone, and p-aminobenzoic acid is noted for its readily available starting materials and controllable reaction conditions, leading to high yields suitable for industrial production. google.com The process involves heating and stirring the reactants in water, followed by the addition of a trichloroacetone solution while maintaining the pH between 2 and 5. google.com The crude product is then refined to obtain the final this compound. google.com

Enzymatic and Microbial Synthesis Approaches

Enzymatic and microbial methods offer alternative routes to this compound, often starting from the more readily available folic acid. These biological methods can provide high specificity and avoid the use of harsh chemical reagents.

Enzymatic Conversion from Folic Acid

This compound can be produced from folic acid through enzymatic hydrolysis. google.comgoogle.com Carboxypeptidase G is a key enzyme that catalyzes the cleavage of the glutamate (B1630785) moiety from folic acid, yielding this compound and glutamate. google.comnih.govresearchgate.net This reaction is typically carried out at a slightly basic pH of around 7.3. google.comgoogle.com Other enzymes, such as carboxypeptidase A, amidases, lipases, esterases, and proteases, can also be employed for this conversion. google.comgoogle.com However, enzymatic degradation processes may not always proceed to completion, potentially leaving residual folic acid as a contaminant, with some preparations containing as much as 25% folic acid. google.comgoogle.com

A study detailed the preparation of this compound from folic acid using carboxypeptidase G in the presence of ZnCl₂ at 30°C. rsc.org By increasing the initial buffer concentration to 1 M Tris-HCl, a stable pH of 7.2-7.3 was maintained, leading to a 75% conversion of folic acid to this compound after 5 days. rsc.org

Microbial Degradation of Folic Acid

Certain microorganisms are capable of degrading folic acid to this compound. Two strains of Pseudomonas species have been isolated from soil that can utilize folic acid as their sole source of carbon and nitrogen. microbiologyresearch.orgmicrobiologyresearch.org One of these strains, designated FO1, converts folic acid to this compound, which then accumulates in the culture medium. microbiologyresearch.orgmicrobiologyresearch.org Another bacterium, Variovorax sp. F1, isolated from weed rhizospheres, also rapidly degrades folic acid to this compound. nih.gov This degradation is attributed to the action of carboxypeptidase G and pterin (B48896) deaminase. nih.gov

Development of this compound Conjugates and Derivatives

This compound serves as a valuable starting material for the synthesis of various conjugates and derivatives designed for specific research applications, particularly in the field of targeted drug delivery to cells that overexpress the folate receptor. bioaustralis.comgovst.edu

The synthesis of these conjugates often involves coupling this compound with other molecules, such as peptides, imaging agents, or therapeutic compounds. google.comgoogle.com For instance, this compound has been used to prepare a conjugate with fluorescein (B123965) via an ethylenediamine (B42938) bridge, which can be used to label cancer cells. google.comgoogle.com Another example is the conjugation of this compound with polyethylene (B3416737) glycol-amine (pte-PEG-amine) to create a building block for future imaging agents. govst.edu

The development of this compound derivatives also includes the synthesis of analogs with modified structures. For example, 10-thia-10-deaza analogs of this compound have been synthesized and shown to inhibit the growth of certain microorganisms. nih.gov Bis-decyl this compound, a derivative with two decyl chains, has been synthesized and studied for its photochemical properties and interaction with biomembranes. nih.gov

The synthesis of this compound-based radiolabeled tracers for PET imaging has also been explored. radiologykey.com One such tracer, a ⁶⁸Ga-labeled this compound derivative, was synthesized in a multi-step process. radiologykey.com Furthermore, this compound has been conjugated to histone deacetylase (HDAC) inhibitors to create tumor-homing drug candidates. bioaustralis.comnih.gov

Solid-phase chemistries have been employed to synthesize dipeptide derivatives of this compound to investigate the optimal site for macromolecule attachment for endocytosis via the folate receptor. nih.gov These studies suggest that the steric environment around the p-aminobenzoic acid moiety is a critical factor. nih.gov

A summary of various this compound conjugates and their applications is presented in the table below.

| Derivative/Conjugate | Attached Moiety | Intended Application | Reference |

| This compound-fluorescein conjugate | Fluorescein | Labeling pathogenic cells | google.comgoogle.com |

| pte-PEG-amine | Polyethylene Glycol-Amine | Building block for imaging agents | govst.edu |

| 10-thia-10-deaza this compound | Thiol-containing groups | Antimicrobial agents | nih.gov |

| Bis-decyl this compound | Two decyl chains | Study of membrane interaction and photochemistry | nih.gov |

| ⁶⁸Ga-labeled this compound derivative | ⁶⁸Ga-chelator complex | PET imaging of tumors | radiologykey.com |

| This compound hydroxamates | Hydroxamic acid | Histone deacetylase inhibition | bioaustralis.comnih.gov |

| Pteroyl-lys conjugates | Lysine (B10760008) and Technetium-99m | Tumor targeting radiotracer | govst.edu |

| This compound-conjugated nitroheterocyclic phosphoramidates | Nitroheterocyclic phosphoramidates | Folate receptor-targeted alkylating agents | govst.edu |

| This compound-dipeptide derivatives | Dipeptides | Investigating endocytosis mechanisms | nih.gov |

| Folate-prodigiosene conjugates | Prodigiosene | Anticancer agents | rsc.org |

Conjugation Strategies for Targeted Delivery

This compound's structure allows for its conjugation to different moieties, enabling the targeted delivery of drugs and imaging agents. google.comgoogle.com This targeting is often aimed at the folate receptor (FR), which is overexpressed on the surface of many cancer cells and activated macrophages. govst.edunih.gov

This compound has been successfully conjugated with polyethylene glycol-amine (PEG-amine) to create a versatile building block, pteroic-PEG-amine, for the development of future imaging agents. govst.edugovst.edu This conjugation removes the glutamate moiety found in folic acid, simplifying synthesis by eliminating a free carboxylate group that could otherwise complicate reactions. govst.edu The resulting pteroic-PEG-amine conjugate has been purified and analytically validated using techniques such as High-Pressure Liquid Chromatography (HPLC) and Mass Spectrometry (MS). govst.edugovst.edu

Research has also explored the use of folate-PEG-lipid conjugates for creating targeted liposomes to deliver oligonucleotides to FR-positive tumor cells. acs.org Studies have shown that full targeting potential can be achieved with PEG linkers having a molecular weight as low as 1000. acs.org Furthermore, modifications to the this compound moiety, such as the addition of glycine (B1666218) or γ-aminobutyryl residues, can still result in effective targeting, especially when a terminal cysteine is present at the end of the PEG chain for increased hydrophilicity. acs.org

A novel approach involves the synthesis of a folic acid polyethylene glycol cholesterol lipid material. google.com In this method, polyethylene glycol (or polyethylene glycol diamine), functionalized cholesterol, glutamic acid, and this compound are linked via ester or amide bonds. google.com By selectively protecting the alpha- or gamma-carboxyl group of the glutamic acid residue, the synthesis can be directed to produce either gamma- or alpha-carboxyl modified folic acid-PEG-cholesterol conjugates. google.com

Table 1: Examples of this compound-PEG Conjugates and Their Applications

| Conjugate Name | Components | Application | Key Findings |

| Pteroic-PEG-amine | This compound, Polyethylene Glycol-amine | Building block for imaging agents | Simplified synthesis by removing the glutamate moiety. govst.edugovst.edu |

| Folate-PEG-lipid | This compound derivatives, PEG, Lipid | Targeted liposomes for oligonucleotide delivery | Effective targeting with PEG MW of 1000; modifications to this compound are tolerated. acs.org |

| Folic acid-PEG-cholesterol | This compound, Glutamic acid, PEG, Cholesterol | Targeted nano-carrier material | Synthetic route allows for specific modification at the alpha or gamma carboxyl position of glutamic acid. google.com |

| Thioctic acid-PEG-folate | Thioctic acid, PEG, Folic acid (derived from this compound) | Targeting gold nanoparticles to FR+ cells | Enables selective uptake by cancer cells overexpressing the folate receptor. researchgate.net |

This compound derivatives are utilized in the development of radiotracers for medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). govst.eduacs.org These radiotracers are designed to target the folate receptor, which is often overexpressed in tumors. acs.orgmdpi.com

Technetium-99m (99mTc): Technetium-99m is a commonly used radionuclide in diagnostic imaging. iaea.org Pteroyl-lysine conjugates labeled with 99mTc have been studied for their potential to target FR-positive tumors. govst.edu The development of 99mTc-based radiopharmaceuticals is crucial for making nuclear medicine widely accessible. iaea.org

Fluorine-18 (18F): Fluorine-18 is a key positron-emitting radionuclide for PET imaging. mdpi.comnih.gov Several 18F-labeled folic acid derivatives have been developed for imaging FR-positive tumors. acs.org One approach, known as the "click chemistry" approach, has been used to synthesize 18F-click folate with high radiochemical yields. acs.org In vitro studies of this compound showed a nanomolar affinity for the folate receptor. acs.org In vivo PET studies in mice with KB tumor xenografts demonstrated specific uptake in FR-expressing tissues, which could be blocked by excess folic acid, confirming the specificity of the tracer. acs.org However, significant hepatobiliary excretion was also observed. acs.org

Another strategy involves the direct fluorination of the folic acid backbone. mdpi.com For example, 2'-[18F]fluorofolic acid has been synthesized and evaluated. mdpi.com Its uptake in tumors was maintained while unfavorable kidney uptake was significantly reduced by co-administration of pemetrexed, an antifolate drug. mdpi.com

The synthesis of a PET precursor, folate-NOTA, involves coupling N10-TFA-pteroic acid with a glutamate derivative, followed by further conjugation and deprotection steps to yield the final product for labeling. nih.gov

The structural similarity between this compound and the surface recognition groups of some histone deacetylase inhibitors (HDACi) has inspired the design of tumor-homing HDACi. nih.gov By replacing the carboxyl group of this compound with a zinc-binding group, which is essential for HDAC inhibition, researchers have created pteroate-based HDACi that can target the folate receptor. nih.gov

In one study, both folate and pteroate-based hydroxamates were synthesized and found to be potent inhibitors of HDAC1 and HDAC6. nih.gov However, only the this compound-conjugated hydroxamates, specifically compounds 11d and 11e, demonstrated significant antiproliferative activity against FR-positive cancer cells like KB and HeLa. nih.gov This suggests that for successful FR-targeted drug delivery, the drug must be highly potent against its primary target due to the low delivery efficiency of the folate receptor. nih.gov Further investigation revealed that HDAC1 inhibition was sufficient to induce apoptosis in KB cells. nih.gov

This approach of creating dual-acting molecules that can bind to a targeting receptor (like the androgen receptor in prostate cancer) and inhibit a therapeutic target (like HDACs) represents a strategy to achieve both potent and cell-type-selective anticancer activity. acs.orgacs.org

Table 2: Research Findings on this compound-HDACi Conjugates

| Conjugate Type | Key Findings | Reference |

| Pteroate hydroxamates (11d, 11e) | Potent inhibitors of HDAC1 and 6; displayed antiproliferative activity against FR+ cancer cells. | nih.gov |

| This compound analog (trimethylene linker) | Selective HDAC6 inhibitor, though weaker overall. | mdpi.com |

| Pteroic hydroxymates | Active in the micromolar range against HeLa and KB cells; more potent than folate derivatives. | mdpi.com |

Radiotracer Labeling (e.g., Technetium-99m, Fluorine-18)

Synthesis of Modified this compound Analogs (e.g., Bis-decyl this compound)

To enhance the interaction of this compound with biological membranes, lipophilic analogs have been synthesized. bvsalud.orgnih.gov A notable example is a bis-decyl chain derivative of this compound. bvsalud.orgnih.govresearchgate.net This modification involves attaching two decyl chains to the this compound structure, significantly increasing its lipophilicity and enabling it to interact with biomembranes. nih.gov

The synthesis of bis-decyl this compound has been structurally characterized. bvsalud.orgresearchgate.net Photochemical studies have shown that, similar to folic acid and unmodified this compound, the bis-decyl derivative undergoes a photocleavage reaction in the presence of water, a reaction not observed in a methanol (B129727) solution. bvsalud.orgnih.govresearchgate.net Density functional theory (DFT) calculations were performed to predict the relative stabilities of potential mono-, bis-, and tris-decylated this compound derivatives. bvsalud.orgresearchgate.net These calculations helped to rationalize the regioselectivity observed in the formation of the bis-decyl product. bvsalud.orgnih.govresearchgate.net

This compound as a Precursor for Folate Carrier Medicine

This compound is a crucial precursor in the synthesis of folate carrier medicines. google.com The development of cost-effective and high-quality methods for producing this compound is an important factor for the research and production of these novel drugs. google.com Folic acid, which is composed of a this compound moiety linked to a glutamate residue, has been identified as having a targeting function in the body, capable of guiding drug molecules to specific cells. google.com

The synthesis of folate-based therapeutics often starts with this compound. rsc.orgunimib.it For instance, a complex synthetic strategy to create a folic acid conjugate involved building the folic acid structure from this compound and L-glutamic acid through a series of protection and activation steps. rsc.orgunimib.it This stepwise assembly required the condensation of an N-protected and C-activated this compound derivative with a Cα-protected L-glutamic acid. rsc.orgunimib.it This highlights the foundational role of this compound in constructing more complex, targeted drug delivery systems. rsc.orgunimib.it Furthermore, this compound itself is recognized as the pharmacophoric relevant part of the folic acid molecule for receptor binding. core.ac.uk

Analytical Methodologies for Pteroic Acid Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of pteroic acid from complex mixtures. google.com Techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC/MS) are routinely employed. google.comgovst.edu

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound, with capabilities to achieve purities of 95% or greater. google.comnck.dk Reversed-phase HPLC is a commonly utilized mode for this purpose. nih.gov These methods often employ C18 columns and mobile phases consisting of aqueous solutions with organic solvents like acetonitrile (B52724) or methanol (B129727). google.comnih.gov The pH of the mobile phase can be a critical parameter influencing the separation of this compound from its impurities. nih.gov For instance, a mobile phase with a pH around 7.4 has been used effectively in purification protocols. google.com Detection is typically carried out using a UV detector, with wavelengths set to the absorbance maxima of the compound, such as 254 nm or 280 nm. govst.edunih.gov The technique is sensitive enough to quantify this compound in the range of 0.02-2.5 x 10⁻⁵ M. nih.gov

| Column Type | Mobile Phase Composition | Detector | Application | Reference |

|---|---|---|---|---|

| μ-BondaPak C18 | 0.017 M monobasic potassium phosphate, tetrabutyl ammonium (B1175870) hydroxide (B78521) (20%, aqueous), and methanol (870:15:250, v/v) | UV (254 nm) | Determination of this compound and photodegradation products. | nih.gov |

| Newcrom R1 (Reversed-Phase) | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) | UV/MS | Analysis and preparative separation. | sielc.comsielc.com |

| DEAE Cellulose | Aqueous mobile phase with a pH of about 7.4 | UV (280 nm) | Purification of this compound. | google.comgoogle.com |

| Reversed-Phase (General) | Water/acetonitrile gradient (e.g., 99:1 to 90:10) | Not Specified | General purification. | google.com |

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the separation and semi-quantitative or quantitative analysis of this compound. google.com It is particularly useful for monitoring the progress of chemical reactions or for initial screening of purity. google.com For quantitative analysis, a TLC-densitometric method has been developed and validated. researchgate.netakjournals.com This method allows for the determination of this compound in the presence of its common precursor, folic acid, and a related compound, para-aminobenzoic acid. researchgate.netbsu.edu.eg The separation is achieved on silica (B1680970) gel plates, and the spots are quantified by measuring their density after visualization under UV light. researchgate.netakjournals.com

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | TLC silica gel 60 F254 plates | researchgate.netakjournals.com |

| Developing System (Mobile Phase) | Methanol : iso-propanol : water : acetic acid (9 : 0.5 : 0.5 : 0.2, by volume) | researchgate.netakjournals.com |

| Detection | Densitometric measurement | researchgate.netbsu.edu.eg |

| Quantification Wavelength | 280 nm | researchgate.netbsu.edu.eg |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the detection prowess of mass spectrometry, making it ideal for the definitive identification of this compound and its derivatives. govst.edunih.gov Following separation via HPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. govst.edunih.gov The mass spectrometer then provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity. govst.edu This technique was successfully used to verify the synthesis of a this compound-polyethylene glycol-amine (pte-PEG-amine) conjugate, where the mass spectrum showed a base peak at m/z 515.3, corresponding to the protonated molecular ion. govst.edu For LC/MS applications, it is crucial to use a mobile phase with volatile components; for example, formic acid is substituted for phosphoric acid to ensure compatibility with the MS detector. sielc.comsielc.com

Thin-Layer Chromatography (TLC) for Separation and Quantification

Spectroscopic Methods

Spectroscopic methods are fundamental for the structural elucidation and quantification of this compound, providing information based on the interaction of the molecule with electromagnetic radiation. google.comgoogle.com

UV-Visible spectroscopy is a widely used technique for the detection and quantification of this compound, often employed as the detection method in HPLC systems. google.comgoogle.com The UV spectrum of this compound is characterized by two distinct absorption bands. nih.gov One band, found between 250-300 nm, is attributed to the π → π* electronic transition of the pterin (B48896) ring system. nih.gov A second band, in the 300-400 nm region, corresponds to the n → π* transition of the p-aminobenzoyl acid moiety. nih.gov Specific studies have reported that this compound shares similar maximum absorption wavelengths with folic acid at 256 nm and 365 nm. researchgate.net In the analysis of a this compound conjugate, a maximal absorption was observed at 280 nm using a Diode Array Detector (DAD). govst.edu

| Reported λmax (nm) | Associated Moiety/Transition | Reference |

|---|---|---|

| 256 | Pterin ring (π → π) | researchgate.net |

| 365 | p-aminobenzoyl acid (n → π) | researchgate.net |

| 280 | General (used for conjugate detection) | govst.edu |

Mass Spectrometry (MS) is a critical analytical tool for confirming the molecular weight and structural integrity of this compound and its derivatives. govst.eduresearchgate.net High-resolution mass spectrometry can provide highly accurate mass measurements, which helps in confirming the elemental composition of a molecule. researchgate.net The technique was used to confirm the structure of a synthesized this compound-PEG-amine conjugate by identifying its molecular ion in the mass spectrum. govst.edu Public databases provide predicted tandem mass spectrometry (MS/MS) data, showing expected fragmentation patterns for this compound at various collision energies, which can be invaluable for structural confirmation in research settings. drugbank.com

| Compound | Molecular Weight (Da) | Observed m/z | Ionization Mode | Technique | Reference |

|---|---|---|---|---|---|

| This compound | 312.29 | Not Applicable (Predicted Data Available) | Positive/Negative (Predicted) | Predicted LC-MS/MS | drugbank.com |

| pte-PEG-amine | 514.58 | 515.3 | Positive | LC/MS | govst.edu |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a valuable tool in the study of this compound and its derivatives, offering high sensitivity for analysis. google.comgoogle.com The inherent fluorescent properties of the pterin ring system allow for its detection and quantification.

Theoretical studies using two-photon absorption (TPA) spectroscopy have been conducted on this compound and other pterin derivatives. rsc.org These computational analyses suggest that two-photon spectroscopic methods could provide better differentiation between closely related derivatives compared to traditional one-photon fluorescence spectra. rsc.org The photo-reactivity of pterin derivatives, including this compound, can be monitored using these fluorescence techniques. rsc.org In TPA spectra, electronic transitions to different states (S₂) are observed, with calculated cross-section values providing insights into the molecule's quantum mechanical properties. rsc.org This advanced spectroscopic method holds promise for greater resolution and deeper tissue penetration in biological studies. rsc.org

| Spectroscopic Data for this compound Derivative | Details |

| Excitation Wavelength (λex) | 400 nm rsc.org |

| Two-Photon Absorption States (Calculated) | S₂, S₇, S₅, S₈, S₉, S₁₀ rsc.org |

| Two-Photon Cross Section (S₂) | 0.1–1.3 GM rsc.org |

| Two-Photon Cross Section (S₇) | 4.1–10.7 GM rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural confirmation and purity analysis of this compound. google.comgoogle.com Both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to provide detailed information about the molecular structure.

¹H NMR spectra are used to confirm that the chemical structure of a synthesized compound is consistent with that of this compound. medchemexpress.eu For more complex structural elucidation, such as with derivatives of this compound, advanced 2D NMR techniques are utilized. For instance, in the characterization of a bis-decyl this compound derivative, Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial. researchgate.net The cross-peaks observed in the HMBC spectrum demonstrated the correlations between specific methylene (B1212753) groups and carbon atoms, which confirmed the precise attachment points of the decyl chains on the this compound molecule. researchgate.net Furthermore, predicted ¹³C NMR spectral data is available in chemical databases, serving as a reference for experimental work. drugbank.com

| NMR Application | Technique | Findings/Purpose |

| Structural Confirmation | ¹H NMR | Confirms the synthesized structure is consistent with this compound. medchemexpress.eu |

| Structural Elucidation | 1D & 2D NMR (HMBC) | Used to fully characterize derivatives, such as identifying the position of substituent chains. researchgate.net |

| Purity Measurement | NMR Spectroscopy | A conventional method for assessing the purity of this compound samples. google.comgoogle.com |

Radioassay Methods for Enzymatic Activity

Radioassays provide a highly sensitive method for quantifying the activity of enzymes involved in folate metabolism, where this compound is a key product. jst.go.jpnih.gov These assays are often more sensitive than conventional photometric methods. jst.go.jpnih.gov

A notable application is the measurement of folate-hydrolyzing enzyme (carboxypeptidase G) activity, which catalyzes the breakdown of folic acid into this compound and glutamic acid. jst.go.jpnih.gov This method involves using a radiolabeled substrate and analyzing the formation of a radiolabeled product. jst.go.jpnih.gov A common procedure is based on the separation and analysis of [2-¹⁴C]this compound by thin-layer chromatography. jst.go.jpnih.gov This technique has been used to detect high levels of enzyme activity in organisms like Crithidia fasciculata and in rat liver. jst.go.jpnih.gov Additionally, simplified radioassays have been developed to measure the activity of enzymes like dihydrofolate synthetase, which is important in studying the inhibitory effects of pteroate analogs. google.comasm.org

| Radioassay Component | Description | Reference |

| Target Enzyme | Folate-hydrolyzing enzyme (Carboxypeptidase G) | jst.go.jpnih.gov |

| Reaction | Folic acid → this compound + Glutamic acid | jst.go.jpnih.gov |

| Radiolabeled Product | [2-¹⁴C]this compound | jst.go.jpnih.gov |

| Separation Method | Thin-layer chromatography on Avicel SF cellulose | jst.go.jpnih.gov |

| Detection | Quantifying radioactivity of the separated product | jst.go.jpnih.gov |

Validation and Optimization of Analytical Procedures

The validation and optimization of analytical methods are critical to ensure that the data generated are accurate, reliable, and fit for purpose. biopharminternational.comdemarcheiso17025.com This process is integral to the development of robust analytical procedures for this compound and related compounds, particularly in chromatographic methods like HPLC. researchgate.netresearchgate.net

Method validation involves establishing, through documented evidence, that a procedure has the performance characteristics suitable for its intended application. biopharminternational.com Key validation parameters include specificity, accuracy, precision, linearity, range, and robustness. demarcheiso17025.com The optimization phase often precedes formal validation and aims to fine-tune the analytical conditions. demarcheiso17025.com

For HPLC methods used to separate folic acid and its impurities, such as this compound, optimization may involve adjusting the mobile phase composition (e.g., acetonitrile content), the molarity of ion-pairing agents (e.g., sodium 1-heptanesulfonate), and the pH of the aqueous phase. researchgate.net Experimental designs, such as the face-centered central composite design, can be employed for systematic and efficient optimization of these variables. researchgate.net The ultimate goal is to achieve a method that is reliable for routine analysis, capable of separating the analyte from potential impurities and degradation products. researchgate.netresearchgate.net The validation protocol details the experiments and acceptance criteria for each performance parameter. demarcheiso17025.com

Pharmacological and Therapeutic Implications of Pteroic Acid Research

Pteroic Acid in Targeting Folate Receptors

The folate receptor (FR) has been identified as a promising biomarker for various cancer cells due to its significant overexpression on the surface of these cells compared to normal tissues. nih.gov This differential expression provides a strategic advantage for the targeted delivery of diagnostic and therapeutic agents. This compound, as a fundamental structural moiety of folic acid, plays a crucial role in this targeted approach.

Folate Receptor Overexpression in Cancer Tissues

Folate receptors, particularly the FRα isoform, are frequently overexpressed in a wide array of epithelial-derived cancers. nih.govnih.gov This overexpression can be 100 to 300 times higher on cancerous cells than on healthy cells. nih.gov High levels of FRα expression are notably found in cancers of the ovary, uterus, brain, kidney, breast, lung, and colon. nih.govmdpi.comresearchgate.net The increased presence of these receptors on tumor cells is not only a marker for the disease but is also often associated with increased cancer progression and a poorer prognosis for the patient. nih.govresearchgate.net For instance, in breast cancer, high FRα expression is linked to a significantly higher likelihood of patient death. nih.gov While the primary function of folate receptors is to mediate the cellular uptake of folates, which are essential for DNA synthesis and cell proliferation, their overexpression in cancer cells may also confer signaling and growth advantages to the malignant cells. mdpi.comgovst.eduoncotarget.com This makes the folate receptor an attractive target for therapeutic intervention. oncotarget.com

Table 1: Cancers with Notable Folate Receptor (FRα) Overexpression

| Cancer Type | Level of Overexpression | Associated Outcomes |

|---|---|---|

| Ovarian Cancer | High | Often used as a therapeutic target. mdpi.com |

| Uterine Cancer | High | Significant overexpression observed. nih.gov |

| Brain Carcinomas | Significant | Associated with malignancy. nih.gov |

| Kidney Cancer | High | FR is a valuable tumor marker. nih.gov |

| Breast Cancer | High | Linked to poor disease-free and overall survival. nih.govresearchgate.net |

| Lung Cancer | High | FRα is a recognized tumor-associated antigen. nih.govmdpi.com |

| Colon Cancer | Elevated | FR overexpression is a common feature. researchgate.net |

This compound Conjugates for Tumor Targeting

The unique characteristic of folate receptor overexpression on cancer cells has been exploited to develop targeted therapies using this compound conjugates. google.comgoogle.com These conjugates link this compound or its derivatives to various functional molecules, such as imaging agents or cytotoxic drugs, to selectively deliver them to tumor sites. google.comgoogle.combioaustralis.com While folic acid itself has a high affinity for the folate receptor, studies have shown that conjugates of this compound, which lacks the glutamate (B1630785) moiety of folic acid, can also effectively target FR-positive tumors. govst.eduacs.org This finding simplifies the synthesis of targeted agents by avoiding the need for selective conjugation at the α- or γ-carboxyl groups of glutamic acid. acs.org

This compound conjugates have been successfully developed as radiotracers for the non-invasive imaging of folate receptor-positive tumors using techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov These radiotracers typically consist of a this compound moiety linked to a chelating agent that can bind a radioactive isotope.

For example, a this compound conjugate linked to a DOTA chelating ligand has been synthesized for radiolabeling with isotopes like Gallium-68 (⁶⁸Ga) for PET imaging. nih.govradiologykey.com Studies have demonstrated that such ⁶⁸Ga-labeled this compound-based tracers can be produced with good stability and possess lipophilicity characteristics that are favorable for in vivo imaging. nih.gov Similarly, Technetium-99m (⁹⁹mTc)-labeled this compound conjugates have been evaluated for SPECT imaging. nih.gov Preclinical studies with these radiotracers in tumor-bearing mice have shown successful visualization of FR-positive tissues and organs. nih.govethz.ch While some research indicates that folate-based radiotracers may exhibit better tumor uptake than their pteroate counterparts, the ability of this compound conjugates to target tumors remains significant. nih.govresearchgate.net These imaging agents hold promise for diagnosing cancers, staging disease, and monitoring the response to therapy. nih.gov

Table 2: Examples of this compound-Based Radiotracers

| Radiotracer | Isotope | Imaging Modality | Key Findings |

|---|---|---|---|

| ⁶⁸Ga-DO3A-EA-Pte | Gallium-68 (⁶⁸Ga) | PET | Successfully synthesized and labeled; stable and shows favorable lipophilicity. nih.gov |

| ¹¹¹In-DTPA-Pteroic Acid | Indium-111 (¹¹¹In) | SPECT | Selectively localized in FR-positive tumors with prolonged retention. acs.org |

| ⁹⁹mTc(CO)₃-Pteroate | Technetium-99m (⁹⁹mTc) | SPECT | Prepared via a kit-like procedure; showed specific binding to FR-positive cells. nih.govethz.ch |

Beyond imaging, this compound conjugates are being investigated for the targeted delivery of therapeutic agents directly to cancer cells. google.comgoogle.com This approach aims to increase the efficacy of anticancer drugs while minimizing their systemic toxicity. This compound can be conjugated to various drug delivery systems, such as nanoparticles, or directly to cytotoxic drugs. govst.edunih.gov

One strategy involves the surface modification of nanoparticles with this compound. For instance, propyl starch nanoparticles loaded with the anticancer drug idarubicin (B193468) have been surface-modified with a this compound-polyvinyl alcohol conjugate. nih.gov This modification was found to enhance the cellular uptake of the nanoparticles, leading to improved intracellular drug delivery. nih.gov The proposed mechanism is that the this compound on the nanoparticle surface improves protein adsorption, which in turn facilitates cellular internalization. nih.gov Other research has explored the conjugation of this compound to nitroheterocyclic phosphoramidates to create targeted alkylating agents. acs.org These innovative drug delivery systems leverage the folate receptor-mediated endocytosis pathway to ensure that the therapeutic payload is selectively delivered to and internalized by cancer cells. acs.org

Radiotracers for Imaging Folate Receptor-Positive Tumors

Antifolate Mechanisms and this compound Analogs

Antifolates are a class of drugs that interfere with the metabolic pathways involving folic acid. They are widely used in the treatment of cancer and infectious diseases. oncohemakey.com this compound, as a key structural component of folic acid, serves as a scaffold for the design of novel antifolate agents, particularly those that inhibit the enzyme dihydropteroate (B1496061) synthase (DHPS).

Interference with Tetrahydrofolate Synthesis

This compound is a fundamental component in the biochemical pathway leading to the synthesis of tetrahydrofolate (THF), a derivative of folic acid (Vitamin B9). biosynth.comacs.org THF is a crucial coenzyme involved in the transfer of one-carbon units, which is essential for the synthesis of nucleotides (precursors to DNA and RNA) and certain amino acids. biosynth.comnih.gov The synthesis of THF is a multi-step process. In many bacteria, the enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate. researchgate.netnih.govchemdad.com Dihydropteroate is then converted to dihydrofolate (DHF), and finally, the enzyme dihydrofolate reductase (DHFR) reduces DHF to the biologically active THF. biosynth.comnih.gov

Interference with this pathway has profound biological consequences. For instance, sulfonamide antibiotics function by acting as competitive inhibitors of DHPS. They mimic the natural substrate, PABA, but lead to the formation of non-functional folate analogs, thereby halting the synthesis of THF and preventing bacterial growth. researchgate.netnih.gov Research has shown that sulfonamides can also serve as alternative substrates for DHPS, leading to the creation of pterin-sulfonamide conjugates, which disrupt the folate pathway. chemicalbook.comwikipedia.org While this compound itself is a necessary intermediate, modifications to its structure or inhibition of the enzymes that produce it can effectively shut down THF synthesis. mdpi.commdpi.com

Impact on Cell Growth and Proliferation

The integrity of the tetrahydrofolate synthesis pathway is directly linked to cell growth and proliferation. wikipedia.org Because THF coenzymes are indispensable for DNA synthesis and repair, any disruption in their availability can significantly impede cell division. acs.orgnih.gov This principle is the foundation for certain anticancer and antimicrobial therapies. biosynth.comnih.gov

Research has demonstrated that interference with folate metabolism has a more pronounced toxic effect on rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis. nih.gov this compound has been studied in this context, with some findings indicating it can inhibit the growth of certain cancer cells by interfering with their ability to produce tetrahydrofolate. acs.org Furthermore, studies on dihydrothis compound, a direct precursor, found it to be toxic to Saccharomyces cerevisiae (yeast), causing significant cell death and indicating that intermediates in the folate pathway can have cytocidal effects. chemicalbook.com The impact is dose-dependent; for example, while normal levels of folate are essential, very high concentrations of folic acid have been shown to increase proliferation in human colon cancer cell lines. sci-hub.se This highlights the delicate balance of the folate pathway in regulating cell growth.

This compound in Metabolic Disorders and Nutritional Deficiencies

The role of this compound and its precursors is critical in understanding certain metabolic disorders and the basis of nutritional requirements. biosynth.com Since animals cannot synthesize folate de novo, they rely on dietary intake, making the folate pathway a key area of study for nutritional deficiencies. chemicalbook.com The nutritional requirement for specific folate compounds can differ between organisms based on their enzymatic capabilities. scilit.com For example, organisms like Streptococcus faecalis R, which can utilize this compound for growth, possess dihydrofolate synthetase activity but have limited dihydropteroate synthase activity. scilit.com In contrast, organisms that strictly require folic acid lack the enzymes needed to convert this compound into a usable form. scilit.com

A notable example of a metabolic disorder linked to a folate pathway intermediate is a severe, feed-related anemia in cultured channel catfish, known as "no-blood disease". frontiersin.org Research revealed that this condition was caused by abnormal folate metabolism stemming from the ingestion of feed contaminated with microorganisms that broke down folic acid into its degradation products, including this compound. frontiersin.org An excess of this compound in the diet led to anemia and failure to gain weight in fingerling catfish, demonstrating that an imbalance in folate metabolites can lead to significant pathology. frontiersin.org

This compound in Antimicrobial Research

The folate biosynthesis pathway is an attractive target for antimicrobial drugs because it is essential for many microorganisms but absent in humans, who obtain folate from their diet. nih.govchemicalbook.com The primary mechanism of action for the sulfonamide class of antibiotics is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in this pathway. researchgate.net

Beyond simple competitive inhibition, sulfonamides can also act as alternative substrates for DHPS, which results in the formation of dead-end pterin-sulfonamide conjugates. chemicalbook.comwikipedia.org This action effectively sequesters the pterin (B48896) pool, further disrupting the synthesis of functional folates. wikipedia.org

Recent research has involved the direct synthesis and investigation of these pterin-sulfa conjugates. wikipedia.org Studies have shown that these conjugates are not merely inactive byproducts; they possess antibacterial activity themselves and act as inhibitors of DHPS. wikipedia.org The inhibitory effect of these conjugates can be enhanced in the presence of pyrophosphate, a molecule involved in the catalytic process. wikipedia.org A co-crystal structure of Yersinia pestis DHPS bound to a pterin-sulfonamide conjugate revealed a binding mode similar to that of this compound, confirming that they engage the enzyme's active site. wikipedia.org These findings suggest that such conjugates act through an on-target, anti-folate mechanism, presenting a refined strategy for developing new antibacterial agents. wikipedia.org

Exploration of this compound as an Enzyme Inhibitor (General)

This compound and its analogs have been investigated for their ability to interact with and inhibit a range of enzymes beyond the primary folate pathway. This inhibitory action underscores its potential as a versatile molecular scaffold in drug design.

Research has identified this compound as an inhibitor of several enzymes, as detailed in the table below. biosynth.commdpi.commdpi.com

| Enzyme Target | Inhibitory Activity Noted | Reference |

| Arylamine N-acetyltransferase | Inhibitor | mdpi.commdpi.com |

| Dihydrofolate reductase | Weakly Inhibited | mdpi.commdpi.com |

| Dihydrofolate synthetase | Weakly Inhibited | mdpi.commdpi.com |

| Dihydropteroate synthase | Inhibitor | mdpi.commdpi.com |

| Glutamate carboxypeptidase | Inhibitor | mdpi.commdpi.com |

| Xanthine oxidase | Inhibitor | mdpi.commdpi.com |

| Butyrate kinase | Inhibitor | biosynth.com |

| Acetyl-CoA synthetase | Inhibitor | biosynth.com |

| Glutamate dehydrogenase | Inhibitor | biosynth.com |

| Carbonic Anhydrase II | Inhibitor | biosynth.com |

Interestingly, this compound has also been shown to activate the enzyme folylpolyglutamate synthetase, which is responsible for adding glutamate residues to folates—a critical step for their retention and function within the cell. mdpi.com This dual role as both an inhibitor and an activator of different enzymes in related pathways highlights the complexity of its biochemical interactions.

A notable finding is the ability of this compound to inhibit Carbonic Anhydrase II (CA II). biosynth.com CA II is a zinc-containing metalloenzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons. biosynth.comsci-hub.se This enzyme is crucial for various physiological processes, and its inhibitors are used clinically as diuretics and to treat conditions like glaucoma. sci-hub.se

According to one study, this compound binds to receptors on tubule cells in the kidney and inhibits CA II. biosynth.com The inhibition of this enzyme leads to a decrease in the intracellular concentration of bicarbonate, which can ultimately result in cell death. biosynth.com This finding suggests a potential therapeutic application for this compound or its derivatives in conditions where inhibition of carbonic anhydrase is beneficial.

Inhibition of Ribosome-Inactivating Proteins (e.g., Ricin A Chain)

This compound has been identified as an inhibitor of certain ribosome-inactivating proteins (RIPs), most notably the ricin A chain (RTA). utexas.edu RIPs are potent toxins that halt protein synthesis by enzymatically damaging ribosomal RNA. nih.govmdpi.com Ricin, a type 2 RIP, consists of an A chain that carries out the enzymatic inactivation and a B chain that facilitates cell entry. nih.gov The A chain functions as an N-glycosidase, specifically removing a critical adenine (B156593) base from the large rRNA, which irreversibly stops protein synthesis and leads to cell death. nih.govnih.gov

Research has focused on identifying molecules that can bind to the active site of RTA to prevent this catalytic activity. utexas.edu Computer-assisted searches suggested that pterin-based compounds might fit into the RTA active site, which is structured to recognize a specific adenine base on rRNA. utexas.eduosti.gov Subsequent kinetic assays confirmed that this compound can inhibit RTA. utexas.edurcsb.org It acts as a competitive inhibitor, binding within the enzyme's active site. utexas.edu

The inhibitory effect of this compound, while modest, established it as a valuable lead compound for developing more potent antidotes to ricin poisoning. utexas.eduosti.gov Studies using a quantitative reverse transcription PCR (qRT-PCR) assay demonstrated that this compound could inhibit ribosome depurination by RTA with an IC₅₀ of approximately 100 μM. nih.gov Earlier kinetic assays had determined an apparent inhibition constant (Ki) of 0.6 mM (or 600 µM). utexas.edurcsb.orggoogle.com In contrast, related compounds such as folic acid and pterin-6-carboxylic acid showed no inhibitory activity. utexas.edu

X-ray crystallography studies of the RTA-pteroic acid complex have provided a detailed understanding of the binding mechanism. utexas.edurcsb.org The pterin ring of this compound occupies the adenine-binding pocket of the active site, displacing the amino acid residue Tyr80. utexas.edurcsb.org It forms specific hydrogen bonds with active site residues, mimicking the interaction of the natural substrate. utexas.edunih.gov The attached benzoate (B1203000) moiety of this compound binds on the opposite side of Tyr80, making van der Waals contact with the tyrosine ring and forming a hydrogen bond with Asn78. utexas.edurcsb.org This structural insight has guided further research into designing more effective RTA inhibitors based on the pterin scaffold. utexas.edunih.gov

Preclinical Studies of this compound Derivatives

This compound has served as a foundational molecule in the preclinical development of targeted therapeutics and imaging agents. google.comgoogle.com A primary strategy involves conjugating this compound to other molecules to create derivatives that can specifically target cells overexpressing the folate receptor (FR). researchgate.netnih.gov The FR is frequently overexpressed in various cancer types, making it an attractive target for delivering cytotoxic drugs or imaging agents directly to tumors. researchgate.netnih.govresearchgate.net

Preclinical research has explored several classes of this compound derivatives:

Targeted Alkylating Agents: A novel nitroheterocyclic phosphoramidate (B1195095) prodrug was linked to this compound via a lysine (B10760008) bridge. nih.gov This derivative was designed as a targeted alkylating agent. However, in vitro studies showed it to be 10 to 400 times less cytotoxic than the parent phosphoramidate. nih.gov The results suggested that folate receptor-mediated transport was insufficient to deliver the necessary intracellular concentration of the cytotoxic agent, indicating that simple conjugation is not always a successful strategy. nih.gov

Targeted Protein Toxin Conjugates: To explore the structural requirements for FR-mediated endocytosis, dipeptide derivatives of this compound were synthesized and conjugated to the plant toxin momordin. nih.gov Cytotoxicity studies found that these pteroate-toxin conjugates were effective, suggesting that the preparation of endocytosis-competent conjugates is heavily influenced by the steric environment around the ligand's para-aminobenzoic acid moiety. nih.gov

Radiotracers for Tumor Imaging: Several preclinical studies have evaluated this compound derivatives as radiotracers for non-invasive imaging of FR-positive tumors. In one study, a pteroate conjugate of Technetium-99m (⁹⁹ᵐTc) was developed for Single Photon Emission Computed Tomography (SPECT). researchgate.netnih.gov In vivo studies in tumor-bearing mice showed that while the tracer could visualize FR-positive tissues, its tumor uptake (0.4 ± 0.2% ID/g at 4 hours post-injection) was significantly lower than that of corresponding folate derivatives. researchgate.netnih.govethz.ch This suggests that the glutamate moiety, which is present in folic acid but absent in this compound, plays a crucial role in the biodistribution and tumor retention of these agents. researchgate.net

Advanced Research Directions and Biotechnological Applications

Structural Studies and Molecular Modeling

The elucidation of the three-dimensional structure of pteroic acid and its analogs in complex with target enzymes is crucial for understanding their biological function and for designing novel therapeutic agents. Advanced computational and crystallographic techniques are providing unprecedented insights into these molecular interactions.

X-ray crystallography has been instrumental in revealing the binding modes of this compound and its derivatives to various enzymes. For instance, the crystal structure of a this compound analog in complex with Bacillus anthracis dihydropteroate (B1496061) synthase (DHPS) has provided a detailed view of the pterin (B48896) and p-aminobenzoic acid (pABA) binding sites. nih.gov This structural information is critical for designing inhibitors that can bypass sulfonamide resistance, which typically arises from mutations in the pABA binding site. nih.gov The structure of B. anthracis DHPS with a pteroate product analog shows that the rigid side chain of the analog creates a binding platform for the pABA substrate. nih.gov

Similarly, the crystal structure of the ricin A chain (RTA) in complex with this compound (PDB ID: 1BR6) has been determined, revealing that the pterin group binds in the adenine (B156593) specificity pocket through six hydrogen bonds. mdpi.comutexas.edu The benzoic acid portion of this compound is positioned near a secondary pocket, suggesting that modifications at this position could lead to more potent RTA inhibitors. mdpi.com These co-crystal structures offer a molecular blueprint for the structure-based design of novel inhibitors targeting these enzymes. nih.govmdpi.com

| Enzyme | Organism | Significance of Co-crystal Structure |

| Dihydropteroate Synthase (DHPS) | Bacillus anthracis | Reveals pterin and pABA binding sites, aiding in the design of inhibitors to overcome sulfonamide resistance. nih.gov |

| Ricin A Chain (RTA) | Ricinus communis | Shows this compound binding in the adenine pocket, providing a basis for developing more potent inhibitors by modifying the benzoic acid moiety. mdpi.comutexas.edu |

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules, aiding in the rational design of new derivatives. nih.gov DFT calculations have been employed to investigate the relative stabilities of hypothetical mono-, bis-, and tris-decylated this compound derivatives. researchgate.netconicet.gov.ar These calculations help to understand the regioselectivity of synthesized products, such as bis-decyl this compound. researchgate.netconicet.gov.ar By predicting the minimum free energy structures, DFT can guide synthetic efforts toward more stable and potentially more active compounds. researchgate.net

Furthermore, DFT has been used to study the two-photon absorption (TPA) properties of various pterin derivatives, including those with extended side chains similar to this compound. rsc.org Such theoretical studies are valuable for exploring the potential of these molecules in applications like photodynamic therapy, where near-IR light activation is desirable for deeper tissue penetration. rsc.org The accuracy of these calculations, often performed with functionals like CAM-B3LYP, has been validated against experimental UV-Vis spectra, establishing a reliable methodology for predicting the photophysical properties of new this compound derivatives. rsc.org

Co-crystal Structures of this compound Analogs with Target Enzymes

Synthetic Biology and Metabolic Engineering for this compound Production

Synthetic biology and metabolic engineering are emerging fields that focus on the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. nih.govresearchgate.net These disciplines offer promising avenues for the microbial production of this compound and its derivatives. By engineering metabolic pathways in microorganisms, it is possible to create cellular factories for the synthesis of valuable compounds. nih.govopenaccessjournals.com

The core of metabolic engineering involves the directed modification of metabolic pathways to enhance the production of a target molecule. nih.gov This can be achieved by overexpressing genes encoding key enzymes in the biosynthetic pathway or by knocking out genes that divert precursors to competing pathways. Synthetic biology provides the tools, including synthetic DNA and genetic circuits, to implement these modifications with high precision. nih.govresearchgate.net While specific examples of large-scale metabolic engineering for this compound production are still in early stages, the principles have been successfully applied to produce other complex molecules, demonstrating the feasibility of this approach. researchgate.net The development of microbial strains capable of efficiently producing this compound could provide a sustainable and cost-effective alternative to chemical synthesis. openaccessjournals.com

Biotechnological Applications of this compound and its Derivatives

The unique chemical structure of this compound and its central role in folate metabolism make it and its derivatives valuable tools in various biotechnological applications. ontosight.ai

This compound and its derivatives play a role in the development of biosensors for the detection of folate. For instance, a cryptophane-folate biosensor for 129Xe NMR has been developed for targeting folate receptors, which are often overexpressed in cancer cells. nih.govacs.org The synthesis of the folate recognition moiety in this biosensor involves the use of a 2-N-teoc-pteroic acid derivative. nih.govacs.org This highlights the utility of chemically modified this compound as a building block for creating sophisticated molecular probes.

Future Prospects in Drug Discovery and Therapeutics

This compound and its derivatives hold significant promise for future drug discovery and therapeutic applications, primarily due to their structural relationship to folic acid and their interaction with key enzymes in metabolic pathways. ontosight.airesearchgate.net

The development of antifolate drugs has been a cornerstone of chemotherapy for decades. oup.com Pteridine (B1203161) derivatives, the core structure of this compound, are being extensively studied for their therapeutic potential against a range of diseases, including cancer, chronic inflammation, and microbial infections. researchgate.net The ability to synthesize a vast number of pteridine derivatives allows for the exploration of their biological activities and the identification of novel molecular targets. researchgate.net

Future research will likely focus on the structure-based design of more potent and selective inhibitors of enzymes like DHPS and RTA, using this compound as a lead compound. nih.govmdpi.com The insights gained from co-crystal structures and molecular modeling will guide the synthesis of next-generation therapeutics with improved efficacy and reduced side effects. nih.gov Furthermore, the application of this compound derivatives in targeted drug delivery systems, similar to the folate-conjugated cryptophane biosensor, represents a promising strategy for delivering therapeutic agents specifically to diseased cells, thereby enhancing their therapeutic index. nih.govnih.gov The continued exploration of the chemical space around the this compound scaffold is expected to yield new drug candidates for a variety of clinical applications. researchgate.net

Novel Pteridine Derivatives with Therapeutic Potential

The pteridine ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, is a privileged scaffold in drug discovery due to its diverse and significant biological activities. tandfonline.comijfmr.com Many organisms synthesize pteridines, where they function as pigments, enzymatic cofactors, or molecules involved in immune system activation. nih.govresearchgate.net This natural prevalence has inspired the synthesis of a vast number of pteridine derivatives with potential applications against a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govontosight.ai